

Environmental Fate of N,N-Dimethyldodecylamine: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Dimethyldodecylamine*

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Introduction

N,N-Dimethyldodecylamine (DMDA), a tertiary amine with the CAS number 112-18-5, is utilized as an intermediate in the synthesis of surfactants, such as amine oxides and quaternary ammonium compounds, which are integral components of cleaning agents, disinfectants, and cosmetics.[1][2] Its industrial importance necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides an in-depth analysis of the environmental persistence and degradation pathways of **N,N-Dimethyldodecylamine**, compiling available data on its biodegradation, abiotic degradation, and environmental partitioning.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **N,N-Dimethyldodecylamine** is crucial for predicting its behavior in the environment. As a tertiary amine, it is strongly basic with a pKa value of 9.97.[3] This indicates that in environmentally relevant pH ranges, it will be predominantly protonated.[3]

Property	Value	Reference
Molecular Formula	C ₁₄ H ₃₁ N	[4]
Molecular Weight	213.40 g/mol	[4]
Appearance	Clear yellow liquid with a fishlike odor	[5]
Water Solubility	8.6 mg/L (25°C, calculated)	[4]
Vapor Pressure	2.1 Pa (25°C, calculated)	[4]
Log K _{ow} (Octanol-Water Partition Coefficient)	5.5 (calculated)	[4]
pKa	9.97	[3]

Note: The high log K_{ow} suggests a potential for bioaccumulation; however, for surface-active substances like **N,N-Dimethyldodecylamine**, this value may not be a reliable predictor of the bioconcentration factor (BCF).[3] Due to its protonated state in aqueous solutions, volatilization from water treatment plants or surface waters is not expected to be a significant fate process. [3]

Environmental Fate and Transport

The environmental distribution of **N,N-Dimethyldodecylamine** is governed by a combination of biotic and abiotic processes.

Biotic Degradation (Biodegradation)

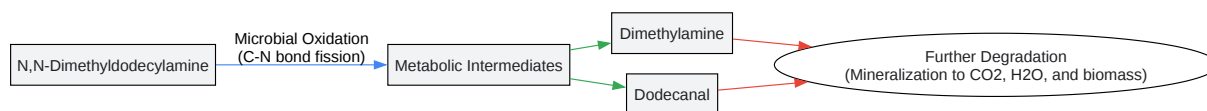
N,N-Dimethyldodecylamine is considered to be readily biodegradable.[3][6] Several studies, following OECD guidelines, have confirmed its susceptibility to microbial degradation under aerobic conditions.

Summary of Biodegradation Studies:

Test Guideline	Inoculum	Concentration	Duration	Degradation	Classification	Reference
OECD 301F (Manometric Respirometry)	Activated sludge (domestic)	Not specified	28 days	74% (related to ThOD)	Readily biodegradable (10-day window not met)	[3]
OECD 301D (Closed Bottle)	Activated sludge (domestic)	2 mg/L	28 days	~70%	Readily biodegradable (10-day window met)	[3]
OECD 301D (Closed Bottle)	River water	Not specified	28 days	~80%	Readily biodegradable (10-day window met)	[3]
OECD 302B (Zahn-Wellens)	Activated sludge (industrial)	200 mg/L (as DOC)	29 days	92%	Inherently biodegradable	[3]
Activated Sludge Simulation	Domestic activated sludge	Not specified	Not specified	99.6% (primary degradation)	High primary degradation	[3]

Metabolic Pathway of Biodegradation

The primary metabolic pathway for the biodegradation of **N,N-Dimethyldodecylamine** involves the fission of the C-N bond. This cleavage results in the formation of dimethylamine and dodecanal.[3] This initial transformation significantly reduces the toxicity of the parent compound.[3]



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Biodegradation pathway of **N,N-Dimethyldodecylamine**.

Abiotic Degradation

Hydrolysis: **N,N-Dimethyldodecylamine** does not contain hydrolyzable functional groups and is not expected to undergo hydrolysis under typical environmental conditions.[4]

Photodegradation: Specific experimental data on the direct or indirect photolysis of **N,N-Dimethyldodecylamine** in aqueous solutions or on soil surfaces is limited. However, the estimated atmospheric half-life for the vapor-phase reaction of N,N-dimethyl-1-dodecanamine with photochemically-produced hydroxyl radicals is approximately 4 hours, suggesting that atmospheric degradation could be a relevant process for any volatilized portion.

Environmental Partitioning

Adsorption/Desorption: Due to its cationic nature at environmental pHs and its long alkyl chain, **N,N-Dimethyldodecylamine** is expected to have a high potential for adsorption to negatively charged surfaces such as sewage sludge, soil organic matter, and sediments.[3] While specific experimental soil sorption coefficients (K_{oc}) for **N,N-Dimethyldodecylamine** are not readily available, its behavior is expected to be similar to other long-chain alkylamines, indicating strong binding to soil and limited mobility.

Ecotoxicity

N,N-Dimethyldodecylamine is classified as very toxic to aquatic life with long-lasting effects. [6]

Summary of Aquatic Ecotoxicity Data:

Organism	Test Type	Endpoint	Value	Reference
Fish (Danio rerio)	96h LC50	Acute	0.71 - 1 mg/L	[3]
Fish (Oncorhynchus mykiss)	96h LC50	Acute	570 µg/L	[4]
Daphnia magna	48h EC50	Acute	0.083 mg/L	[3]
Daphnia magna	21d NOEC	Chronic	36 µg/L	[4]
Green Algae (Desmodesmus subspicatus)	72h EC50	Acute	< 23.5 µg/L	[3][4]
Green Algae (Desmodesmus subspicatus)	72h NOEC	Chronic	2.6 µg/L	[4]

Experimental Protocols

Detailed experimental protocols for key environmental fate studies are outlined below. These are representative protocols based on OECD guidelines.

Biodegradation Testing: OECD 301F (Manometric Respirometry)

Objective: To assess the ready biodegradability of **N,N-Dimethyldodecylamine** by measuring oxygen consumption.

Methodology:

- Test System: Closed respirometer flasks containing a known volume of mineral medium, the test substance (e.g., 100 mg/L), and an inoculum of activated sludge from a domestic wastewater treatment plant.
- Controls: Blank controls (inoculum only), reference controls (a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance plus reference

substance) are run in parallel.

- Incubation: Flasks are incubated in the dark at a constant temperature (e.g., 20-24°C) with continuous stirring for 28 days.
- Measurement: The consumption of oxygen is measured over time using a manometer or an electrolytic respirometer. Carbon dioxide produced is absorbed by a potassium hydroxide solution.
- Data Analysis: The amount of oxygen consumed by the microbial population in the presence of the test substance (corrected for the blank) is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within the 10-day window.[\[3\]](#)

Soil Sorption/Desorption: OECD 106 (Batch Equilibrium Method)

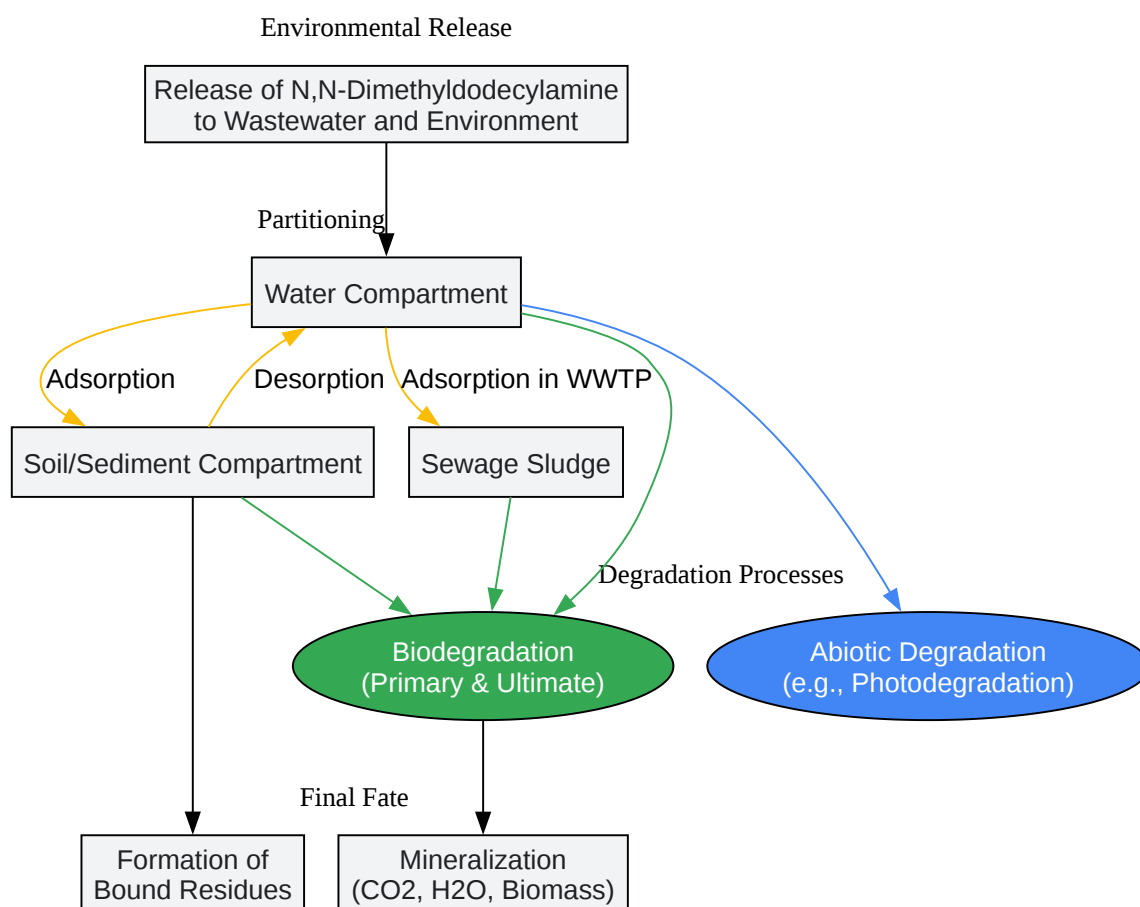
Objective: To determine the adsorption and desorption characteristics of **N,N-Dimethyldodecylamine** in soil.

Methodology:

- Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected, air-dried, and sieved.
- Preliminary Study: A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for any abiotic degradation or adsorption to the test vessels.
- Adsorption Phase: A known mass of soil is equilibrated with a solution of **N,N-Dimethyldodecylamine** in 0.01 M CaCl₂ of known concentration in a centrifuge tube. Several concentrations are typically tested. The tubes are agitated in the dark at a constant temperature until equilibrium is reached.
- Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of **N,N-Dimethyldodecylamine** remaining in the aqueous phase is measured

using a suitable analytical method (e.g., LC-MS/MS). The amount adsorbed to the soil is calculated by the difference from the initial concentration.

- **Desorption Phase:** The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂ (without the test substance). The tubes are agitated again for the same equilibrium period. The concentration of **N,N-Dimethyldodecylamine** in the aqueous phase is then measured to determine the amount desorbed.
- **Data Analysis:** The adsorption and desorption data are used to calculate the adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}).



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General workflow for assessing the environmental fate.

Analytical Methodologies

The accurate quantification of **N,N-Dimethyldodecylamine** in environmental matrices is essential for fate and transport studies.

Water Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive method for the determination of **N,N-Dimethyldodecylamine** in river and seawater.^[1]

Protocol Outline:

- **Sample Preparation:** Water samples are passed through a solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering matrix components.
- **Elution:** The analyte is eluted from the SPE cartridge with a suitable solvent, such as methanol.
- **Analysis:** The eluate is analyzed by LC-MS/MS. A reversed-phase C18 column is typically used for chromatographic separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Soil and Sediment Samples

Method: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS can be used for the analysis of **N,N-Dimethyldodecylamine** in solid matrices following appropriate extraction.

Protocol Outline:

- **Extraction:** The soil or sediment sample is extracted with an organic solvent or a mixture of solvents. The choice of solvent depends on the soil type and the physicochemical properties of the analyte.
- **Clean-up:** The extract may require a clean-up step to remove co-extracted interfering substances. This can be achieved using techniques such as solid-phase extraction or liquid-liquid partitioning.
- **Analysis:** The cleaned-up extract is then analyzed by GC-MS or LC-MS/MS. For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.

Conclusion

N,N-Dimethyldodecylamine is readily biodegradable in aerobic environments, with the primary degradation pathway involving the cleavage of the C-N bond to form less toxic intermediates. Its strong basicity and long alkyl chain lead to a high potential for adsorption to sludge, soil, and sediment, which will significantly influence its environmental mobility. While hydrolysis is not a relevant degradation pathway, atmospheric photodegradation of any volatilized compound may occur. The high aquatic toxicity of **N,N-Dimethyldodecylamine** underscores the importance of understanding its environmental fate to assess potential ecological risks. Further research to obtain experimental data on its soil sorption coefficients and photodegradation in aqueous systems would provide a more complete environmental risk profile.

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